molecular formula C13H11NO2 B1586972 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine CAS No. 618092-18-5

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine

Cat. No. B1586972
M. Wt: 213.23 g/mol
InChI Key: RZHVETZHBRUIJF-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine, also known as FPHMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPHMP belongs to the family of pyridine derivatives and is known for its unique chemical structure that makes it suitable for various applications.

Scientific Research Applications

Electroreduction in Aqueous Sulfuric Acid

Research by Nonaka, T., Kato, T., Fuchigami, T., & Sekine, T. (1981) explored the electroreduction of various substituents, including hydroxymethyl, on a pyridine ring in aqueous sulfuric acid solutions. The study revealed that groups at the 2- and 4-positions, such as hydroxymethyl, could be reduced, providing insights into reduction mechanisms and synthetic scope (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Magnetic and Optical Properties in Lanthanide Clusters

Alexandropoulos, D. I., et al. (2011) discovered a new family of Ln(III)(9) clusters using 2-(hydroxymethyl)pyridine, featuring a sandglass-like topology. The clusters display dual physical properties, such as single-molecule magnetism in Dy(III) clusters and intense red photoluminescence in Eu(III) clusters (Alexandropoulos et al., 2011).

[Fe]hydrogenase Model Complexes

Song, L-C., et al. (2012) synthesized [Fe]hydrogenase model complexes using an acylmethyl(hydroxymethyl)pyridine ligand. These model complexes were the first of their kind, starting from 2-(4-MeC(6)H(4)SO(3)CH(2))-6-HOCH(2)C(5)H(3)N, and provided valuable insights into the [Fe]hydrogenase active site (Song et al., 2012).

Cyclometalated Pd(II) and Ir(III) Complexes

Xu, C., et al. (2014) studied cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with various ligands. These complexes demonstrated luminescent properties and were applied in coupling reactions involving hydroxymethyl, showcasing their potential in organic synthesis and material science (Xu et al., 2014).

Liquid Crystals and Polymer Electrolyte Liquid Crystals

Tajbakhsh, A., et al. (1998) synthesized derivatives of 2,6-di(hydroxymethyl)pyridines and explored their applications as liquid crystals and polymer electrolyte liquid crystals. This study provided a deeper understanding of the materials' thermal analysis, FTIR, 1H NMR, and mass spectrometry properties (Tajbakhsh et al., 1998).

Manganese Benzoate Chemistry

Stamatatos, T. C., et al. (2006) investigated the use of 4-(hydroxymethyl)pyridine in manganese benzoate chemistry, leading to the preparation and characterization of hexanuclear clusters. This research added significant knowledge to the field of inorganic chemistry and molecular structure (Stamatatos et al., 2006).

properties

IUPAC Name

4-[6-(hydroxymethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVETZHBRUIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395474
Record name 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine

CAS RN

618092-18-5
Record name 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Łysek, C Schütz, S Favre, AC O'Sullivan… - Bioorganic & medicinal …, 2006 - Elsevier
A solid-phase synthesis of new N-substituted valienamines has been developed and new synthesis of (±)-conduramine F-1, (−)-conduramine F-1, and (+)-ent-conduramine F-1 is …
Number of citations: 50 www.sciencedirect.com

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